1-Isopropylimidazole

概要

説明

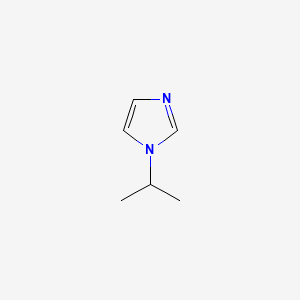

1-Isopropylimidazole is an organic compound belonging to the imidazole family, characterized by the presence of an isopropyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C6H10N2, and it has a molecular weight of 110.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

1-Isopropylimidazole can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

-

Alkylation Reaction: : Imidazole is treated with isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

-

Industrial Production: : Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process .

化学反応の分析

1-Isopropylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: DMF, DMSO, acetonitrile.

Major products formed from these reactions include various substituted imidazoles and their derivatives .

科学的研究の応用

Medicinal Chemistry

1-Isopropylimidazole and its derivatives have been extensively studied for their medicinal properties. The imidazole ring structure is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

- Anticancer Agents : Research indicates that imidazole-based compounds can exhibit significant anticancer activity. For instance, certain derivatives have shown improved efficacy against various cancer cell lines compared to traditional chemotherapeutics like cisplatin. A study highlighted that a compound with an imidazole functional group surpassed cisplatin in treating colorectal and breast cancer cell lines, indicating the potential of imidazole derivatives in cancer therapy .

- Antibacterial and Antifungal Activity : Imidazole derivatives are also recognized for their antibacterial and antifungal properties. The electron-rich nature of the imidazole ring allows for effective binding to microbial targets, leading to inhibition of growth .

- Ion Receptors and Imaging Agents : The ability of imidazole to form supramolecular complexes enhances its utility in developing ion receptors and imaging agents for medical diagnostics. These complexes can improve the solubility and bioavailability of drugs, thus enhancing therapeutic outcomes .

Catalysis

In the realm of catalysis, this compound has been employed as a ligand in various catalytic reactions:

- Transfer Hydrogenation : It has been utilized in catalytic transfer hydrogenation processes, particularly with ruthenium(II) complexes. This application demonstrates its effectiveness in facilitating the reduction of ketones from alcohols, showcasing its versatility in organic synthesis .

- Electrolyte Enhancement : The compound has also been studied for its role in improving noncorrosive electrolytes for battery applications. Its high donor number aids in the release of free anions from magnesium salts, potentially leading to advancements in battery technology .

Materials Science

This compound has found applications in materials science, particularly in the development of functional materials:

- Biomedical Applications : Research involving this compound focuses on creating nanofibers functionalized with sodium alginate and cationic cellulose. These materials are designed for specific antibacterial applications, indicating their potential use in medical devices and tissue engineering .

- Desalination Processes : Studies have explored the use of imidazole isomers, including this compound, for brine desalination processes. Their unique solubility characteristics make them suitable candidates for enhancing water uptake during desalination .

Chemical Properties and Safety

This compound exhibits specific chemical properties that influence its applications:

- Physical Properties : It has a molecular formula of C6H10N2 and is characterized by a boiling point higher than many amines, which minimizes solvent loss due to volatilization .

- Safety Profile : While this compound is useful in various applications, it is essential to note its safety profile. It is classified as a flammable liquid and may cause skin irritation and respiratory issues upon exposure .

作用機序

The mechanism of action of 1-isopropylimidazole involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, this compound can interact with enzymes, influencing their activity and function .

類似化合物との比較

1-Isopropylimidazole can be compared with other similar compounds, such as:

2-Isopropylimidazole: Similar in structure but with the isopropyl group attached to the second position of the imidazole ring.

1-Methylimidazole: Another N-substituted imidazole, where the substituent is a methyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

生物活性

1-Isopropylimidazole (C6H10N2) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, structural properties, and various biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing two nitrogen atoms. Its structure can be represented as follows:

This compound belongs to the imidazole family, which is known for its role as a pharmacophore in numerous biologically active molecules.

Synthesis

This compound can be synthesized through various methods, including the Mannich reaction, which is commonly employed to develop new medicinal compounds. The synthesis typically involves the reaction of an imidazole derivative with an aldehyde and an amine, leading to the formation of Mannich bases that exhibit a wide range of biological activities .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains, revealing that it possesses significant antibacterial and antifungal activities, although these were found to be lower than those of standard drugs . The structure-activity relationship (SAR) indicated that the length of alkyl chains in related compounds affects their bioactivity, with optimal lengths enhancing antimicrobial effects .

Cytoprotective Effects

In vitro studies have shown that derivatives of imidazole, including this compound, can provide cytoprotection against oxidative stress. Complexation with metals such as zinc enhances this protective activity by inhibiting oxidative hemolysis in human erythrocytes. The results suggest that these complexes are hemocompatible and could be further explored for therapeutic applications .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. The compound's ability to scavenge free radicals contributes to its potential use in preventing oxidative damage in biological systems. This property is particularly important in the context of diseases where oxidative stress plays a critical role .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings indicated that while this compound showed promising activity against certain pathogens, its effectiveness was influenced by structural modifications within the imidazole ring. Notably, compounds with longer alkyl chains demonstrated enhanced activity against specific bacterial strains .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Low |

| Standard Antibiotic | High | High |

Case Study 2: Cytoprotective Mechanism

In another investigation focusing on cytoprotective mechanisms, researchers analyzed the effects of this compound on red blood cells under oxidative stress conditions. The study revealed that the compound significantly reduced hemolysis rates compared to controls, indicating its potential as a protective agent against oxidative damage .

特性

IUPAC Name |

1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIORGCOGQZEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074645 | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4532-96-1 | |

| Record name | 1-(1-Methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4532-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Isopropylimidazole impact the biological activity of antifungal azoles when complexed with Gold(III)?

A1: Research indicates that while this compound itself does not show significant antifungal activity, its complexation with Gold(III) leads to moderate activity against various microbial strains. [] This suggests that the Gold(III) ion plays a crucial role in enhancing the antimicrobial effectiveness. [] Interestingly, these complexes, including those with this compound, exhibit a mechanism of action linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. []

Q2: Can you provide examples of how this compound is utilized in the synthesis of metal-organic frameworks?

A2: this compound plays a crucial role in the directed preparation of polyoxovanadate-based copper frameworks (POVCFs). [] Depending on the base environment, it can be used to synthesize diverse frameworks with varying dimensionality, such as the 3D structure of [Cu0.5(this compound)2]2[V4O11] (POVCF 1). [] This highlights the versatility of this compound in tuning the structural and potentially catalytic properties of metal-organic frameworks.

Q3: What is the role of this compound in the synthesis of catalytically active gold complexes?

A3: this compound, alongside other structurally similar ligands, can be used to synthesize gold complexes with pyridine-based SNS ligands. [] For instance, reacting this compound with 2,6-dibromopyridine forms 2,6-bis(this compound-2-thione)pyridine (Bptp). [] This ligand, when combined with HAuCl4·H2O, forms the complex [(Bptp)AuCl2]Cl, which demonstrates catalytic activity in reducing 4-nitrophenol to 4-nitroaniline in the presence of NaBH4. []

Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?

A4: While the provided research articles utilize this compound extensively, they primarily focus on its applications in coordination chemistry and material science. Therefore, specific details regarding its molecular formula, weight, and spectroscopic data are not included in those publications. This information can be found in chemical databases or supplier documentation.

Q5: How does the structure of this compound relate to its ability to act as a ligand in metal complexes?

A5: this compound possesses a nitrogen atom within its imidazole ring, which carries a lone pair of electrons. [, , ] This lone pair enables the molecule to act as a Lewis base, readily donating electrons to form coordinate bonds with metal ions like Gold(III) or Copper(II). [, ] The presence of the isopropyl group on the nitrogen also influences the steric environment around the metal center, potentially impacting the stability and reactivity of the resulting complex.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。